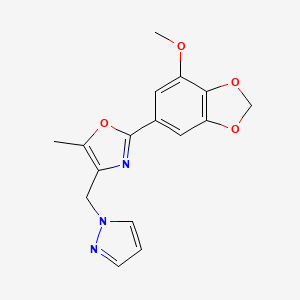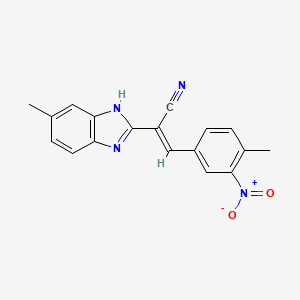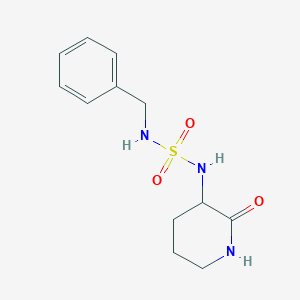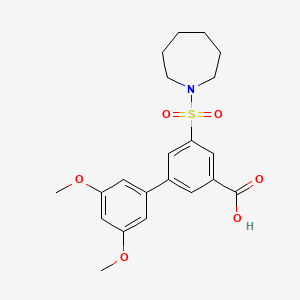![molecular formula C26H22N2O4 B5372648 1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is also known as BPN or benzylpyrimidinone and is a pyrimidine derivative.
Mecanismo De Acción
BPN exerts its biological effects through the inhibition of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also acts as a potent antioxidant and scavenges free radicals, thereby preventing oxidative damage to cells.
Biochemical and Physiological Effects:
BPN has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also reduces the production of reactive oxygen species (ROS) and prevents oxidative stress-induced damage to cells. BPN has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPN is its potent anti-inflammatory and antioxidant properties, which make it an ideal candidate for studying the mechanisms of inflammation and oxidative stress in various disease models. However, one of the limitations of BPN is its low solubility in water, which can make it difficult to administer in in vivo studies.
Direcciones Futuras
There are several future directions for the research on BPN. One of the potential areas of research is the development of BPN derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of the potential use of BPN as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of BPN and its derivatives in various disease models.
Métodos De Síntesis
The synthesis of BPN involves the reaction of 5-formyl-2,4,6-trimethylpyrimidine with benzylamine in the presence of acetic acid. This reaction yields 5-benzylamino-2,4,6-trimethylpyrimidine, which is then subjected to a condensation reaction with 4-(1-phenylethoxy)benzaldehyde to form 1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
BPN has been extensively studied for its potential applications in various research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. BPN has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(5E)-1-benzyl-5-[[4-(1-phenylethoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-18(21-10-6-3-7-11-21)32-22-14-12-19(13-15-22)16-23-24(29)27-26(31)28(25(23)30)17-20-8-4-2-5-9-20/h2-16,18H,17H2,1H3,(H,27,29,31)/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGJYYUVDGIFGQ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)
![(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5372571.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![ethyl [5-({[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5372589.png)

![(4R)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B5372604.png)
![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)




![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5372642.png)